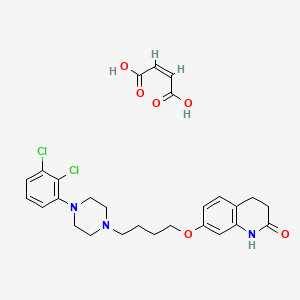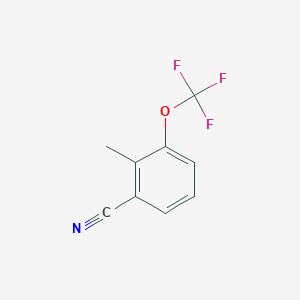
2-Methyl-3-(trifluoromethoxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C9H6F3NO It is a derivative of benzonitrile, where the benzene ring is substituted with a methyl group at the second position and a trifluoromethoxy group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(trifluoromethoxy)benzonitrile typically involves the introduction of the trifluoromethoxy group onto a benzonitrile derivative. One common method is the reaction of 2-methylbenzonitrile with trifluoromethoxy iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as distillation and crystallization can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethoxy group can be replaced by nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups.
Reduction: The nitrile group can be reduced to an amine or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Nucleophilic Substitution: Products may include derivatives with different substituents replacing the trifluoromethoxy group.
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include primary amines or other reduced forms of the nitrile group.
Aplicaciones Científicas De Investigación
2-Methyl-3-(trifluoromethoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(trifluoromethoxy)benzonitrile depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-5-(trifluoromethoxy)benzonitrile
- 3-(Trifluoromethoxy)benzonitrile
- 2-Methyl-3-(trifluoromethyl)benzonitrile
Uniqueness
2-Methyl-3-(trifluoromethoxy)benzonitrile is unique due to the specific positioning of the trifluoromethoxy group, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H6F3NO |
|---|---|
Peso molecular |
201.14 g/mol |
Nombre IUPAC |
2-methyl-3-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C9H6F3NO/c1-6-7(5-13)3-2-4-8(6)14-9(10,11)12/h2-4H,1H3 |
Clave InChI |
LQIPKYPAIWNHHV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1OC(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


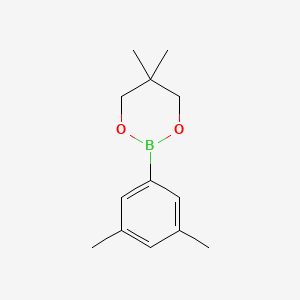
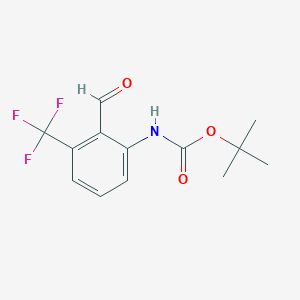
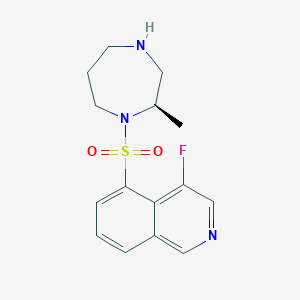
![7-(Adamantan-1-yl)-2,12-di-tert-butyl-5,9-bis(4-(tert-butyl)phenyl)-5,9-dihydro-5,9-diaza-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B12964549.png)
![N,N-Dimethyl-2-(nonyloxy)-2-oxo-N-(2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)ethyl)ethanaminium bromide](/img/structure/B12964564.png)
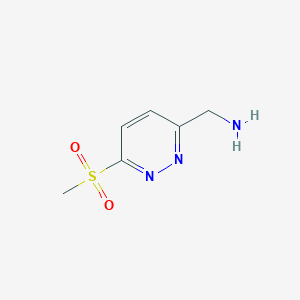

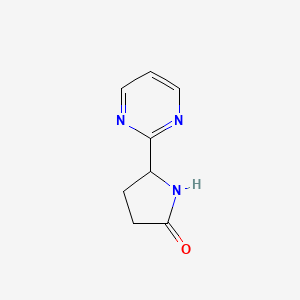
![(4S,4'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4-isopropyloxazole]](/img/structure/B12964574.png)

